Methyl 2-methyl-5-nitronicotinate

Catalog No.
S859825
CAS No.
936130-27-7
M.F
C8H8N2O4
M. Wt
196.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methyl-5-nitronicotinate

CAS Number

936130-27-7

Product Name

Methyl 2-methyl-5-nitronicotinate

IUPAC Name

methyl 2-methyl-5-nitropyridine-3-carboxylate

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C8H8N2O4/c1-5-7(8(11)14-2)3-6(4-9-5)10(12)13/h3-4H,1-2H3

InChI Key

XLENGXHHGQWCMW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC

Chemistry

Field: Organic Synthesis

Summary: Methyl 2-methyl-5-nitronicotinate is utilized in organic synthesis to create conformationally restricted analogues of nicotine, which are significant for developing selective nAChR-targeting ligands .

Methods: The compound is involved in catalytic processes that lead to the formation of various heteroarene structures. These include tricyclic derivatives and polycyclic derivatives, which are synthesized through intramolecular condensation and reduction reactions .

Results: The synthesized analogues show promise in biological studies for specific nAChR subunits, with yields ranging from 53% to 76% for different intermediate compounds .

Biological Studies

Field: Neuropharmacology

Summary: Methyl 2-methyl-5-nitronicotinate is studied for its effects on the central nervous system, particularly in the context of nicotine addiction and receptor targeting .

Methods: The compound is used to synthesize analogues that are tested on animal models to assess their impact on nicotinic acetylcholine receptors.

Results: Some analogues demonstrate selective binding and stimulation of nAChRs, suggesting potential for the treatment of neurological disorders .

Methyl 2-methyl-5-nitronicotinate is a chemical compound with the molecular formula C8H8N2O4\text{C}_8\text{H}_8\text{N}_2\text{O}_4. It belongs to the class of nitro compounds and features a nitro group attached to a nicotinic acid ester. This compound is characterized by its unique substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium.
  • Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, often using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, typically utilizing sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed

  • Amino derivatives: Resulting from the reduction of the nitro group.
  • Carboxylic acids: Formed through hydrolysis of the ester group.
  • Substituted nitro compounds: Produced via nucleophilic aromatic substitution.

Methyl 2-methyl-5-nitronicotinate can be synthesized through various methods, primarily involving the nitration of methyl 2-methyl nicotinate. The typical synthesis route employs concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 5-position of the nicotinic acid ester. In industrial settings, large-scale nitration processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

The applications of methyl 2-methyl-5-nitronicotinate span multiple fields:

  • Chemistry: Serves as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for potential biological activities, including antimicrobial and anti-inflammatory effects.
  • Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
  • Industry: Utilized in producing specialty chemicals and intermediates for various industrial processes.

Similar Compounds

Several compounds share structural similarities with methyl 2-methyl-5-nitronicotinate. Here are some notable examples:

Compound NameDescription
Methyl 2-hydroxy-5-nitronicotinateSimilar structure but contains a hydroxyl group instead of a methyl group.
Methyl 6-chloro-5-nitronicotinateContains a chlorine atom at the 6-position instead of a methyl group at the 2-position.
Ethyl 2-methyl-5-nitronicotinateSimilar compound with an ethyl group instead of a methyl group at position two.

Uniqueness

Methyl 2-methyl-5-nitronicotinate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to its analogs. This uniqueness enhances its potential applications in medicinal chemistry and industrial processes.

XLogP3

0.9

Wikipedia

Methyl 2-methyl-5-nitropyridine-3-carboxylate

Dates

Last modified: 08-16-2023

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